

Application Notes and Protocols: 1-Iodo-2-methyl-3-nitrobenzene in Materials Science

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Compound of Interest

Compound Name: 1-Iodo-2-methyl-3-nitrobenzene

Cat. No.: B091180

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Introduction

1-Iodo-2-methyl-3-nitrobenzene is a versatile organic compound that serves as a key intermediate and building block in the synthesis of more complex molecules.^{[1][2]} While direct applications in materials science are not extensively documented, its unique molecular structure, featuring iodo, methyl, and nitro functional groups, presents significant potential for the development of novel functional materials.^{[1][3]} The reactivity of the iodo group in cross-coupling reactions and the ability to modify the nitro group make it a valuable precursor for creating advanced materials, including polymers and coatings with enhanced properties.^{[1][3]}

This document outlines the potential applications of **1-Iodo-2-methyl-3-nitrobenzene** in materials science, focusing on its role as a synthetic precursor. It also provides detailed, illustrative protocols for the synthesis of materials that could find use in organic electronics and functional polymers.

Key Physicochemical and Safety Data

A thorough understanding of the precursor's properties is crucial for its effective use in synthesis. The following table summarizes key data for **1-Iodo-2-methyl-3-nitrobenzene**.

Property	Value	Reference
CAS Number	41252-98-6	[4]
Molecular Formula	C ₇ H ₆ INO ₂	[4]
Molecular Weight	263.03 g/mol	[4]
Physical Form	Solid	
Purity	≥ 98%	
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

Potential Applications in Materials Science

The strategic placement of the iodo, methyl, and nitro groups on the benzene ring allows for a multi-faceted approach to material design.

3.1. Precursor for Conductive Polymers and Organic Semiconductors: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental to the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices.[5][6][7]

- Suzuki Coupling: Enables the formation of C-C single bonds to create polyphenylenes or oligophenylenes.
- Sonogashira Coupling: Facilitates the creation of C-C triple bonds, leading to polymers with rigid backbones and interesting photophysical properties.

The resulting conjugated systems can be utilized in:

- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
- Organic Field-Effect Transistors (OFETs)

The nitro and methyl groups can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material, thereby optimizing device performance.

3.2. Synthesis of Functional Polymers and Coatings: The nitro group can be readily reduced to an amine (-NH₂). This transformation opens up a vast array of synthetic possibilities. The resulting aminobenzene derivative can be used as a monomer in polymerization reactions to create:

- Polyamides and Polyimides: Known for their high thermal stability and mechanical strength.
- Functional Coatings: The amine group can be further functionalized to introduce specific properties, such as hydrophobicity, biocompatibility, or sensor capabilities.

These materials could be applied in aerospace, automotive, and biomedical fields.[\[1\]](#)

3.3. Development of Porous Materials: Functionalized derivatives of **1-Iodo-2-methyl-3-nitrobenzene** can serve as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). After converting the nitro group to an amine and potentially carboxylating the methyl group, the resulting molecule can coordinate with metal ions or self-assemble to form highly porous structures. These materials are promising for applications in:

- Gas storage and separation

- Catalysis
- Sensing

Experimental Protocols

The following protocols are illustrative examples of how **1-Iodo-2-methyl-3-nitrobenzene** can be used to synthesize building blocks for advanced materials.

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki Coupling

This protocol describes the synthesis of 2-methyl-3-nitro-1,1'-biphenyl, a precursor for larger conjugated systems.

Materials:

- **1-Iodo-2-methyl-3-nitrobenzene**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water, deionized
- Standard glassware for inert atmosphere synthesis

Procedure:

- To a 100 mL three-necked flask equipped with a condenser and a nitrogen inlet, add **1-Iodo-2-methyl-3-nitrobenzene** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
- Add a 3:1:1 mixture of toluene, ethanol, and water (40 mL).
- Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.
- Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the synthesis of 3-amino-2-methyl-iodobenzene, a versatile monomer for functional polymers.

Materials:

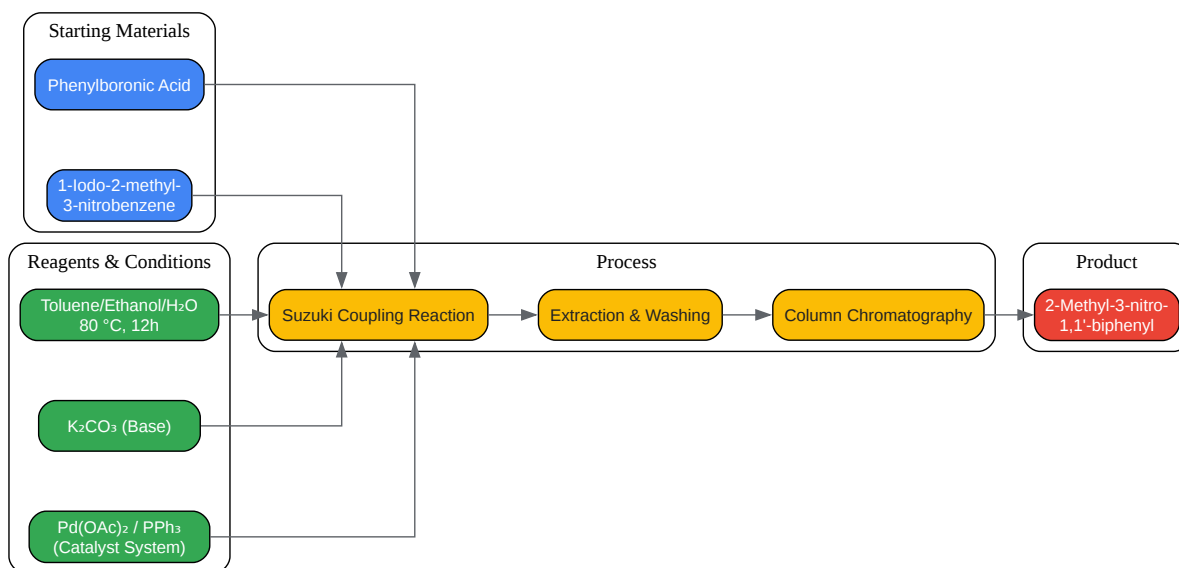
- **1-Iodo-2-methyl-3-nitrobenzene**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask, dissolve **1-Iodo-2-methyl-3-nitrobenzene** (1.0 eq) in ethanol (100 mL).
- Add tin(II) chloride dihydrate (4.0 eq) to the solution.
- Carefully add concentrated hydrochloric acid (50 mL) dropwise while stirring in an ice bath.
- After the addition is complete, heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature and slowly neutralize with a 6M aqueous solution of sodium hydroxide until the pH is approximately 8-9.
- Extract the product with ethyl acetate (3 x 75 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain the crude amine product.
- Further purification can be achieved by recrystallization or column chromatography.

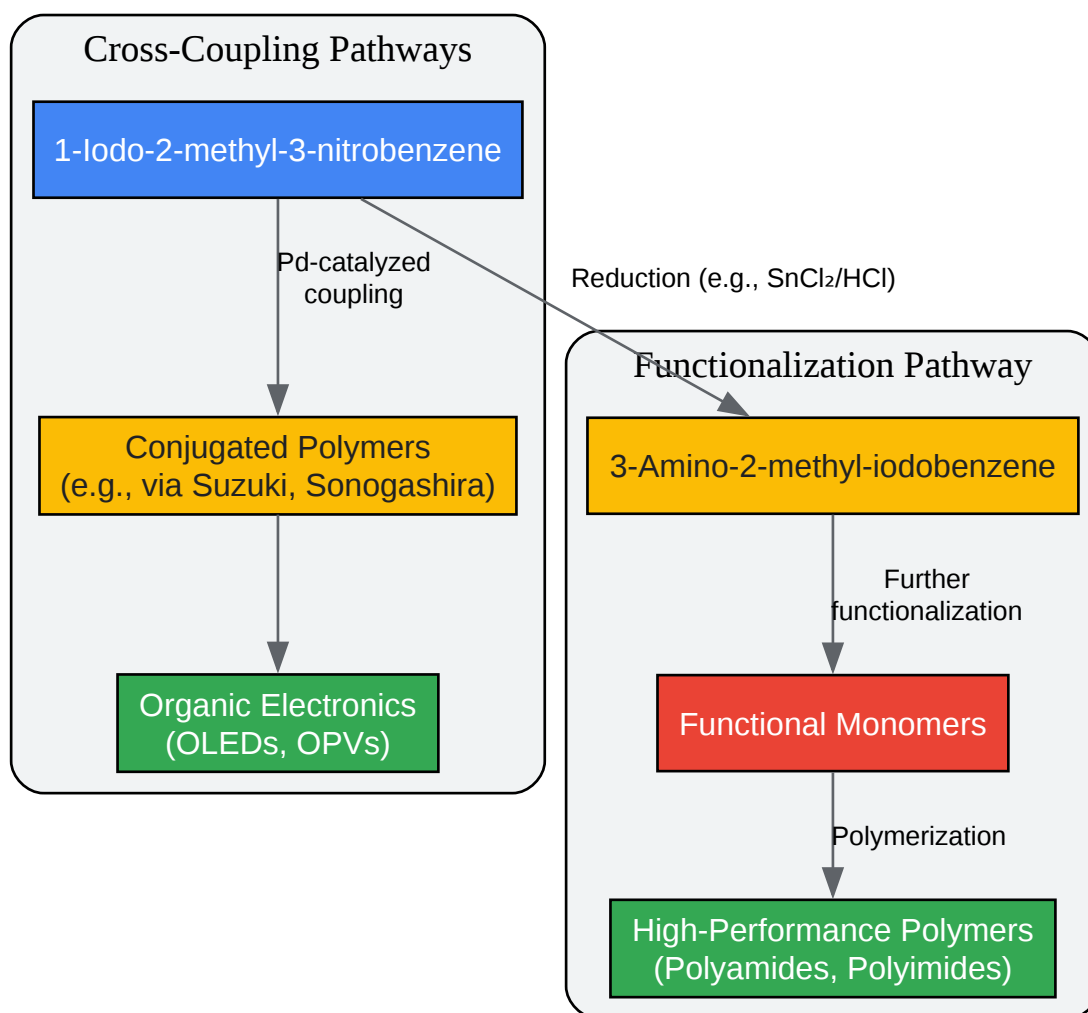
Visualized Workflows and Synthetic Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the potential synthetic pathways originating from **1-Iodo-2-methyl-3-nitrobenzene**.



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Caption: Experimental workflow for the Suzuki coupling reaction.



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Caption: Synthetic pathways from **1-Iodo-2-methyl-3-nitrobenzene**.

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